Ethylhexyl Palmitate

Description

Properties

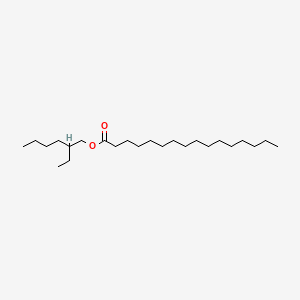

IUPAC Name |

2-ethylhexyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-21-24(25)26-22-23(6-3)20-8-5-2/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAAOBGYWOUHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027958 | |

| Record name | 2-Ethylhexyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29806-73-3 | |

| Record name | Octyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29806-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elfacos EHP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029806733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2865993309 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enzymatic Synthesis of Ethylhexyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl palmitate, a widely utilized emollient and solvent in the cosmetic and pharmaceutical industries, is increasingly being produced through enzymatic catalysis to meet the growing demand for sustainable and green chemical processes. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the core aspects of the process. It summarizes key quantitative data from various studies, offers detailed experimental protocols, and visualizes the underlying catalytic mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of biocatalysis and ester synthesis.

Introduction

This compound is the ester formed from the reaction of palmitic acid and 2-ethylhexanol. Traditionally synthesized via chemical catalysis, this process often requires high temperatures, harsh acidic or basic catalysts, and can lead to the formation of undesirable byproducts, necessitating extensive purification steps.[1] Enzymatic synthesis, primarily utilizing lipases, presents a milder and more specific alternative, offering several advantages such as high selectivity, lower energy consumption, and minimized byproduct formation.[2] Lipases (triacylglycerol hydrolases) are versatile enzymes that can catalyze esterification reactions in non-aqueous or low-water environments.[3] Immobilized lipases are particularly favored in industrial applications due to their enhanced stability and reusability.[4] This guide delves into the technical details of lipase-catalyzed this compound synthesis.

Data Presentation: Optimized Reaction Conditions

The efficiency of the enzymatic synthesis of this compound is influenced by several parameters, including the choice of lipase, substrate molar ratio, temperature, and reaction medium. The following tables summarize quantitative data from various studies to provide a comparative overview of optimized conditions.

Table 1: Optimized Reaction Conditions for this compound Synthesis using Different Lipases

| Lipase Source | Support/Form | Substrate Molar Ratio (Palmitic Acid:2-Ethylhexanol) | Temperature (°C) | Enzyme Loading (wt%) | Reaction Time (h) | Conversion/Yield (%) | Solvent | Reference |

| Candida sp. 99-125 | Immobilized on cotton membrane | 1:1.3 to 1:1.5 | 40 | 5000-6000 IU/g membrane | Not Specified | 95 | Petroleum Ether | [5] |

| Candida sp. 99-125 | Immobilized on fabric membrane | Not Specified | Not Specified | Not Specified | >5 | 98 | Not Specified | [4] |

| Lipozyme RM IM (Rhizomucor miehei) | Immobilized | 1:3 | 70 | 10 | 6 | 95.22 | Solvent-free | [2][6] |

| Lipozyme RM IM (Rhizomucor miehei) | Immobilized | 1:6 | 70 | 10 | Not Specified | ~100 | Solvent-free | [2][7] |

| Novozym 435 (Candida antarctica Lipase B) | Immobilized | 1:5.5 | 70 | 10.5 | 6 | 93 | Solvent-free | [8] |

| Fermase CALB 10000 (Candida antarctica Lipase B) | Immobilized | 1:5.5 | 60 | 5.61 | 2 | 96.56 | Solvent-free (Ultrasound-assisted) | [9] |

| Eversa Transform 2.0 (Thermomyces lanuginosus) | Immobilized on Lewatit VP OC 1600 | Not Specified | 55 | 2 | Not Specified | 97 | Solvent-free | [10] |

| Immobilized Lipase QLM | Immobilized | Not Specified | Not Specified | Not Specified | 3 | 99 | Organic Solvents (Microwave-assisted) | [2][6] |

Experimental Protocols

This section provides a generalized, detailed methodology for the enzymatic synthesis of this compound based on common practices reported in the literature.

Materials

-

Palmitic Acid (Sigma-Aldrich)[11]

-

2-Ethylhexanol (Sigma-Aldrich)[11]

-

Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM)

-

Organic Solvent (e.g., n-hexane, petroleum ether, or solvent-free system)

-

Deionized Water

-

Acetone (for enzyme washing)[11]

-

Molecular Sieves (optional, for water removal)[4]

-

Gas Chromatograph (GC) with a flame ionization detector (FID) for analysis[12]

Synthesis Procedure

-

Reactant Preparation : Accurately weigh palmitic acid and 2-ethylhexanol to achieve the desired molar ratio (e.g., 1:3 or 1:5.5).[6][9]

-

Reaction Setup : Place the reactants in a temperature-controlled reaction vessel, such as a stirred-tank reactor or a shaker flask.[12] If a solvent is used, add it to the reactants at this stage. For solvent-free systems, the reactants themselves form the reaction medium.

-

Enzyme Addition : Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the total substrates.[8]

-

Reaction Conditions : Maintain the reaction at the optimal temperature (e.g., 60-70°C) with constant agitation (e.g., 150-200 rpm) for the specified reaction time.[8][9] If applicable, a vacuum can be applied to remove the water produced during the reaction, which can drive the equilibrium towards product formation.[13]

-

Monitoring the Reaction : Periodically, withdraw small aliquots of the reaction mixture. Analyze the samples using Gas Chromatography (GC) to determine the concentration of this compound and the remaining substrates, thereby calculating the conversion rate.[12]

-

Enzyme Recovery : Upon completion of the reaction, separate the immobilized enzyme from the product mixture by filtration.[11]

-

Enzyme Washing and Reuse : Wash the recovered enzyme with a suitable solvent, such as acetone, to remove any residual substrates or products. Dry the enzyme at a moderate temperature (e.g., 40°C) before reusing it in subsequent batches.[11]

-

Product Purification : The crude product can be purified to remove any unreacted substrates. This is often achieved by washing with deionized water to remove the more polar unreacted starting materials, followed by evaporation of any remaining solvent.[5]

Visualizations

Catalytic Mechanism of Lipase

Lipases typically follow a Ping-Pong Bi-Bi mechanism for esterification.[14][15] The catalytic activity resides in a conserved catalytic triad of amino acids: serine, histidine, and aspartate.[16][17]

Caption: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the enzymatic synthesis and subsequent analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Descrizione [tiiips.com]

- 3. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]

- 4. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical investigation of the dynamics of the active site lid in Rhizomucor miehei lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theoretical investigation of the dynamics of the active site lid in Rhizomucor miehei lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterification [mdpi.com]

- 12. ijsr.net [ijsr.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Lipase B from Candida antarctica [life.nthu.edu.tw]

- 17. synapseforges.com [synapseforges.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl palmitate (CAS No: 29806-73-3), also known as octyl palmitate, is the ester of 2-ethylhexyl alcohol and palmitic acid. It is a branched saturated fatty ester that is widely utilized in the cosmetic, personal care, and pharmaceutical industries as an emollient, solvent, and fragrance fixative. Its popularity stems from its desirable sensory characteristics, providing a smooth, non-greasy feel to formulations, often serving as a silicone alternative. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-ethylhexyl palmitate, complete with detailed experimental protocols and a summary of quantitative data to support research and development activities.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-ethylhexyl palmitate, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₂₄H₄₈O₂ | - | [1] |

| Molecular Weight | 368.64 | g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | - | [2] |

| Odor | Slightly fatty | - | [2] |

| Melting Point | 2 | °C | [3] |

| Boiling Point | 398.93 (rough estimate) | °C | [3] |

| Density | 0.860 @ 25°C | g/cm³ | [4] |

| Refractive Index | 1.4463 (estimate) | - | [3] |

Table 2: Solubility and Partitioning

| Property | Value | Unit | Source(s) |

| Water Solubility | 4.13 (predicted) | ng/L at 25°C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 8.227 (Crippen Calculated Property) | - | [5] |

| Log₁₀WS (Log10 of Water solubility) | -8.49 (Crippen Calculated Property) | mol/l | [5] |

Table 3: Thermodynamic Properties

| Property | Value | Unit | Source(s) |

| Standard Gibbs free energy of formation (ΔfG°) | -85.16 (Joback Calculated Property) | kJ/mol | [5] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -788.77 (Joback Calculated Property) | kJ/mol | [5] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 57.18 (Joback Calculated Property) | kJ/mol | [5] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 77.79 (Joback Calculated Property) | kJ/mol | [5] |

| Critical Pressure (Pc) | 831.46 (Joback Calculated Property) | kPa | [5] |

| Critical Temperature (Tc) | 1009.38 (Joback Calculated Property) | K | [5] |

| Critical Volume (Vc) | 1.397 (Joback Calculated Property) | m³/kmol | [5] |

Synthesis of 2-Ethylhexyl Palmitate

2-Ethylhexyl palmitate is commercially produced through the esterification of palmitic acid with 2-ethylhexanol. This reaction can be catalyzed by acids or enzymes.

Chemical Synthesis Workflow

References

Spectroscopic Analysis of Ethylhexyl Palmitate: A Technical Guide

Introduction

Ethylhexyl palmitate (also known as 2-ethylhexyl hexadecanoate) is a versatile ester widely utilized in the pharmaceutical, cosmetic, and personal care industries. It functions as an emollient, solvent, and texture enhancer. A thorough understanding of its chemical structure and purity is paramount for its application in research, development, and quality control. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering detailed experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Correlation

This compound is the ester formed from the reaction of palmitic acid and 2-ethylhexanol. Its structure consists of a long, saturated fatty acid chain (palmitate) and a branched alcohol moiety (2-ethylhexyl group). Both NMR and FTIR spectroscopy provide unique fingerprints of this molecular structure, allowing for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed for the structural confirmation of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (TMS).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Terminal CH₃ (palmitate) | ~ 0.88 | Triplet | 3H |

| Terminal CH₃ (ethyl group) | ~ 0.89 | Triplet | 3H |

| Terminal CH₃ (butyl group) | ~ 0.91 | Triplet | 3H |

| -(CH₂)₁₂- (palmitate chain) | ~ 1.25 | Multiplet | 24H |

| -CH₂-CH₂-COO- | ~ 1.61 | Quintet | 2H |

| -CH(CH₂)- (ethylhexyl) | ~ 1.55 | Multiplet | 1H |

| -CH₂-CH(CH₂)- (ethylhexyl) | ~ 1.30-1.45 | Multiplet | 4H |

| -CH₂-CH₃ (ethyl group) | ~ 1.30-1.45 | Multiplet | 2H |

| -COO-CH₂- | ~ 4.05 | Doublet | 2H |

| -CH₂-COO- | ~ 2.28 | Triplet | 2H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~ 173.9 |

| -COO-C H₂- | ~ 66.8 |

| -C H(CH₂)- (ethylhexyl) | ~ 38.8 |

| -C H₂-COO- | ~ 34.4 |

| -(C H₂)₁₀- (palmitate chain) | ~ 29.1-29.7 |

| -C H₂-CH₂-COO- | ~ 25.1 |

| -C H₂-CH(CH₂)- (ethylhexyl) | ~ 30.5, 23.8 |

| -C H₂-CH₃ (ethyl group) | ~ 23.0 |

| Terminal C H₃ (palmitate) | ~ 14.1 |

| Terminal C H₃ (ethyl group) | ~ 11.0 |

| Terminal C H₃ (butyl group) | ~ 14.1 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester functional group and the long hydrocarbon chains.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 2956 | Asymmetric C-H stretch | -CH₃ |

| ~ 2924 | Asymmetric C-H stretch | -CH₂- |

| ~ 2854 | Symmetric C-H stretch | -CH₂- |

| ~ 1738 | C=O stretch | Ester |

| ~ 1465 | C-H bend (scissoring) | -CH₂- |

| ~ 1378 | C-H bend (umbrella) | -CH₃ |

| ~ 1170 | C-O stretch | Ester |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the clean, empty ATR crystal must be collected before running the sample.

Data Processing:

-

The spectrometer software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

NMR and FTIR spectroscopy are indispensable tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR provide detailed information about the molecular structure, while FTIR confirms the presence of key functional groups. The combination of these techniques allows for unambiguous identification, purity assessment, and quality control, which are critical for its application in the pharmaceutical and cosmetic industries. The detailed protocols and spectral data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important excipient.

The Solubility Profile of Ethylhexyl Palmitate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl palmitate, the ester of 2-ethylhexanol and palmitic acid, is a widely utilized ingredient in the pharmaceutical, cosmetic, and personal care industries. Its popularity stems from its versatile properties as an emollient, texture enhancer, and solvent.[1] In pharmaceutical formulations, particularly topical and transdermal delivery systems, the solubility of active pharmaceutical ingredients (APIs) and excipients in solvents like this compound is a critical factor influencing product stability, bioavailability, and sensory characteristics. This technical guide provides an in-depth overview of the solubility of this compound in various organic solvents, complete with available quantitative data, detailed experimental protocols for solubility determination, and visualizations to elucidate key concepts.

Core Concepts in Solubility

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a branched-chain fatty acid ester, it is a nonpolar compound. Consequently, it exhibits good solubility in other nonpolar and weakly polar organic solvents, while its solubility in highly polar solvents, such as water, is negligible. A safety data sheet for 2-ethylhexyl palmitate indicates its water solubility to be 0 mg/L at 25 °C.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical nature and information from technical data sheets, a qualitative and, where possible, quantitative summary is presented in Table 1. The term "miscible" is used to indicate that the two substances will mix in all proportions to form a homogeneous solution. "Slightly soluble" suggests that only a small amount of this compound will dissolve in the solvent to reach saturation.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | CAS Number | Solubility | Notes |

| Alcohols | Ethanol | 64-17-5 | Information not available | Expected to have limited solubility due to the polarity of the hydroxyl group. |

| Methanol | 67-56-1 | Information not available | Expected to have very low solubility. | |

| Isopropanol | 67-63-0 | Information not available | Expected to have limited solubility. | |

| Esters | Ethyl Acetate | 141-78-6 | Information not available | Expected to be soluble due to similar ester functionalities. |

| Isopropyl Myristate | 110-27-0 | Miscible | Both are common emollients in cosmetic and pharmaceutical formulations. | |

| Hydrocarbons | Hexanes | 110-54-3 | Slightly Soluble[1][2][3][4][5] | The nonpolar nature of hexanes allows for some interaction. |

| Toluene | 108-88-3 | Information not available | As an aromatic hydrocarbon, it is expected to be a good solvent for the nonpolar this compound. | |

| Mineral Oil | 8012-95-1 | Miscible[6] | Both are nonpolar hydrocarbons. | |

| Chlorinated Solvents | Chloroform | 67-66-3 | Slightly Soluble[1][2][3][4][5] | |

| Oils | Vegetable Oils | Various | Miscible[6] | Due to the triglyceride structure of vegetable oils. |

| Silicones | Silicone Fluids | Various | Miscible[6] | This compound is often used as a silicone alternative. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a substance in a given solvent. This protocol is adapted from the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1.[7][8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the constant temperature to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the same temperature.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the sample through a solvent-compatible syringe filter.

-

Quantification: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-validated GC-FID or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The result is typically expressed in g/100 mL or mol/L.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Logical Relationships in Formulation

Given that this compound does not participate in signaling pathways, a diagram illustrating its logical role as a solvent and emollient in a typical topical formulation is more pertinent. This demonstrates the relationship between its physical properties and its function in a final product.

Caption: Logical relationship of this compound's properties to its functions in a formulation.

Conclusion

This compound's favorable solubility profile in a range of nonpolar organic solvents, coupled with its emollient properties, makes it a valuable excipient in the development of pharmaceutical and cosmetic products. While comprehensive quantitative solubility data remains somewhat limited in the public domain, the established qualitative understanding of its miscibility with oils and other esters provides a strong basis for formulation development. The standardized shake-flask method offers a reliable means for researchers to determine the precise solubility in specific solvent systems tailored to their unique formulation needs. Understanding these solubility characteristics is paramount for scientists and researchers to create stable, effective, and aesthetically pleasing topical and transdermal products.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. chembk.com [chembk.com]

- 3. Cas 29806-73-3,2-ETHYLHEXYL PALMITATE | lookchem [lookchem.com]

- 4. 29806-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-ETHYLHEXYL PALMITATE CAS#: 16958-85-3 [m.chemicalbook.com]

- 6. atamankimya.com [atamankimya.com]

- 7. acri.gov.tw [acri.gov.tw]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

Thermal Stability and Degradation Profile of Ethylhexyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl palmitate, a widely utilized emollient in the cosmetic and pharmaceutical industries, is generally recognized for its stability under normal conditions of use and storage. However, a comprehensive understanding of its thermal stability and degradation profile is critical for ensuring product quality, safety, and shelf-life, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides an in-depth analysis of the thermal behavior of this compound, including its decomposition characteristics under inert and oxidative atmospheres. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents quantitative data derived from analogous fatty acid esters, and discusses the potential degradation pathways.

Introduction

This compound (also known as 2-ethylhexyl hexadecanoate) is the ester of 2-ethylhexyl alcohol and palmitic acid.[1] Its chemical structure, C24H48O2, confers desirable properties such as a silky, non-greasy feel, making it a popular substitute for mineral oil in various topical formulations. While safety data sheets consistently report it as stable with no hazardous decomposition products under standard conditions, exposure to elevated temperatures can induce chemical changes.[2][3] This guide aims to provide a detailed overview of the thermal stability and degradation of this compound to aid in formulation development, risk assessment, and quality control.

Thermal Analysis Data

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The data below is illustrative and based on the thermal behavior of similar fatty acid esters.

Table 1: Representative TGA Data for this compound under Inert Atmosphere (Nitrogen)

| Parameter | Value (Illustrative) | Description |

| Onset of Decomposition (Tonset) | ~ 250 °C | The temperature at which significant weight loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 280 °C | The temperature at which the rate of weight loss is maximal. |

| Weight Loss at 300 °C | ~ 50% | Percentage of mass lost at a specific temperature. |

| Weight Loss at 350 °C | ~ 95% | Indicates near-complete volatilization or decomposition. |

| Residual Mass at 600 °C | < 1% | The amount of non-volatile residue remaining. |

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal events such as melting, crystallization, and oxidative degradation.

Table 2: Representative DSC Data for this compound

| Parameter | Value (Illustrative) | Description |

| Melting Point | -2 to -5 °C | The temperature at which the substance transitions from solid to liquid. |

| Oxidation Onset Temperature (OOT) (in Air) | ~ 220 - 235 °C | The temperature at which exothermic oxidation begins, indicating the start of oxidative degradation.[4] |

| Enthalpy of Oxidation (ΔHox) | Variable | The total heat released during the oxidative degradation process. |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on this compound, based on established standards such as ASTM E1131 for TGA.[5][6][7][8][9]

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of this compound in an inert atmosphere.

dot

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol for Oxidative Stability

This protocol is designed to determine the oxidative stability of this compound by measuring its Oxidation Onset Temperature (OOT).[4]

dot

Caption: Workflow for DSC Analysis of Oxidative Stability.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an open aluminum DSC pan. An open pan is used to ensure adequate contact with the oxidative atmosphere.

-

Reference: An empty, open aluminum pan.

-

Atmosphere: Purge the sample chamber with dry air at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 50 °C.

-

Heat the sample from 50 °C to 300 °C at a constant heating rate of 10 K/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The OOT is determined by the extrapolated onset of the large exothermic peak corresponding to oxidation.

Degradation Profile

The degradation of this compound at elevated temperatures is expected to proceed primarily through two mechanisms: pyrolysis in the absence of oxygen and oxidative degradation in the presence of oxygen.

Pyrolysis (Inert Atmosphere)

Under inert conditions, the thermal decomposition of esters like this compound can occur via an Ei (elimination, intramolecular) reaction, also known as ester pyrolysis.[10][11] This process involves a cyclic transition state and requires a β-hydrogen atom, which is present in the ethylhexyl group.

dot

Caption: Proposed Pyrolysis Pathway for this compound.

The primary products of this unimolecular elimination would be palmitic acid and 2-ethyl-1-hexene. Further fragmentation of these products can occur at higher temperatures.

Oxidative Degradation (Air Atmosphere)

In the presence of oxygen, the degradation of fatty acid esters is dominated by an oxidative mechanism.[12][13] For saturated esters like this compound, this process is typically initiated at higher temperatures compared to unsaturated esters. The mechanism is a free-radical chain reaction.

dot

Caption: Generalized Oxidative Degradation Pathway for Saturated Esters.

-

Initiation: Heat can lead to the formation of a free alkyl radical (R•) from the this compound molecule (RH).

-

Propagation: The alkyl radical rapidly reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another this compound molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

-

Termination: The reaction terminates when two radicals combine to form a stable, non-radical product.

The unstable hydroperoxides (ROOH) are key intermediates that decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and carboxylic acids, and ultimately, upon further combustion, carbon oxides (CO, CO₂) and water.[2]

Conclusion

This compound is a thermally stable compound under typical storage and handling conditions. However, at temperatures exceeding approximately 220 °C, it becomes susceptible to oxidative degradation, and at higher temperatures (above 250 °C), it will undergo pyrolysis in the absence of air. The primary degradation pathway in the presence of air is a free-radical-mediated oxidation, leading to the formation of hydroperoxides and subsequently a complex mixture of smaller oxygenated compounds. In an inert atmosphere, a unimolecular elimination reaction is the likely degradation route.

The quantitative data and experimental protocols provided in this guide, while based on analogous compounds due to a lack of specific public data for this compound, offer a robust framework for researchers, scientists, and drug development professionals. This information is crucial for designing stable formulations, predicting shelf-life under various thermal conditions, and ensuring the safety and efficacy of final products. It is recommended that specific TGA and DSC analyses be conducted on any new formulation containing this compound to establish its unique thermal profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chemos.de [chemos.de]

- 4. mt.com [mt.com]

- 5. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]

- 6. "ASTM E1131:2025 Thermogravimetry Analysis Method" [bsbedge.com]

- 7. contitesting.com [contitesting.com]

- 8. kalite.com [kalite.com]

- 9. store.astm.org [store.astm.org]

- 10. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 11. Ester Pyrolysis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Interaction of Ethylhexyl Palmitate with Skin Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl palmitate, a widely utilized fatty acid ester in cosmetic and pharmaceutical formulations, plays a crucial role as an emollient, texture enhancer, and solvent. Its interaction with the intricate lipid matrix of the stratum corneum (SC) is fundamental to its efficacy in modulating skin barrier function and enhancing the penetration of active ingredients. This technical guide provides a comprehensive analysis of the molecular interactions between this compound and the primary lipids of the SC—ceramides, cholesterol, and free fatty acids. It delves into the effects of this compound on lipid organization, fluidity, and phase behavior, supported by data from advanced analytical techniques. Detailed experimental protocols for key analytical methods are provided to enable researchers to rigorously evaluate these interactions. Furthermore, this guide explores the potential for this compound and similar fatty acid esters to influence cutaneous signaling pathways, offering a deeper understanding of its biological impact on the skin.

Introduction to this compound

This compound is the ester of 2-ethylhexyl alcohol and palmitic acid, a common saturated fatty acid. It is a non-occlusive emollient known for its ability to impart a soft, smooth, and non-greasy feel to topical formulations.[1][2] Its primary functions in dermatological and cosmetic products include skin conditioning, improving spreadability, and acting as a solvent for other ingredients.[3] Understanding its interaction with the skin's lipid barrier at a molecular level is critical for optimizing formulation design and predicting its physiological effects.

The Structure and Function of Skin Lipids

The barrier function of the skin resides primarily in the stratum corneum (SC), which is often described by the "bricks and mortar" model. The "bricks" are the corneocytes, and the "mortar" is the continuous intercellular lipid matrix. This matrix is predominantly composed of ceramides (CER), cholesterol (CHOL), and free fatty acids (FFA) in an approximately equimolar ratio.[4] These lipids are organized into highly ordered lamellar structures, which are crucial for preventing transepidermal water loss (TEWL) and protecting against external insults. The specific organization and packing of these lipids, including orthorhombic and hexagonal phases, are critical to the barrier's integrity.[5][6]

Interaction of this compound with the Stratum Corneum

As a lipophilic molecule, this compound readily partitions into the stratum corneum. Its primary mode of action is to intercalate within the intercellular lipid lamellae. This interaction can lead to several biophysical changes within the SC.

Effects on Lipid Organization and Fluidity

The introduction of this compound into the highly ordered lipid structure of the SC can lead to a fluidization of the lipid matrix. By inserting its flexible alkyl chains between the more rigid ceramides and cholesterol, it can disrupt the tight packing of the lipid lamellae. This disruption can lead to a transition from a more ordered orthorhombic or hexagonal packing to a more disordered, liquid crystalline phase.[7] This increased fluidity can enhance the pliability of the skin, contributing to its emollient effect. Spectroscopic techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to monitor these changes by observing shifts in the C-H stretching vibrations of the lipid acyl chains.[5][6]

Impact on Skin Barrier Function

The fluidization of the SC lipids by this compound can have a dual effect on barrier function. While it enhances skin softness and flexibility, the disruption of the ordered lipid structure can transiently increase the permeability of the skin barrier. This can be beneficial for enhancing the penetration of co-formulated active pharmaceutical ingredients (APIs). However, excessive fluidization could potentially compromise the barrier's ability to prevent water loss and protect against irritants. The extent of this effect is dose-dependent and influenced by the overall formulation. In vitro permeation studies using Franz diffusion cells are the gold standard for quantifying these changes in barrier function.

Quantitative Analysis of this compound's Effects

While specific quantitative data for this compound's effects on SC lipid profiles are not abundant in publicly available literature, the following tables illustrate the types of data that can be generated using the experimental protocols outlined in Section 5.0. These tables serve as a template for researchers to populate with their own experimental findings.

Table 1: Illustrative Lipidomic Analysis of Stratum Corneum Treated with this compound

| Ceramide Subclass | Control (pmol/µg protein) | This compound Treated (pmol/µg protein) | % Change |

| CER [NS] | 10.5 ± 1.2 | 9.8 ± 1.1 | -6.7% |

| CER [NDS] | 3.2 ± 0.4 | 3.0 ± 0.5 | -6.3% |

| CER [NP] | 5.8 ± 0.7 | 6.5 ± 0.9 | +12.1% |

| CER [AP] | 2.1 ± 0.3 | 2.4 ± 0.4 | +14.3% |

| CER [EOS] | 4.5 ± 0.6 | 4.2 ± 0.5 | -6.7% |

| Total Ceramides | 26.1 ± 3.2 | 25.9 ± 3.4 | -0.8% |

This table represents hypothetical data to demonstrate how lipidomic analysis can quantify changes in ceramide profiles. Actual results may vary.

Table 2: Summary of Biophysical Changes in Stratum Corneum Post-Treatment

| Parameter | Method | Control | This compound Treated |

| CH₂ Symmetric Stretching (ν_s CH₂) | ATR-FTIR | 2850.5 ± 0.3 cm⁻¹ | 2851.8 ± 0.4 cm⁻¹ |

| CH₂ Asymmetric Stretching (ν_as CH₂) | ATR-FTIR | 2920.2 ± 0.5 cm⁻¹ | 2922.1 ± 0.6 cm⁻¹ |

| Orthorhombic to Hexagonal Phase Transition | X-Ray Diffraction | 35°C | 32°C |

| Permeability Coefficient (Kp) of a Model Drug | Franz Cell | 1.2 x 10⁻³ cm/h | 2.5 x 10⁻³ cm/h |

This table illustrates the type of quantitative data that can be obtained from spectroscopic and permeability studies to assess changes in lipid packing and barrier function.

Key Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology to assess the effect of this compound on the permeability of a model drug through the skin.

1. Skin Preparation:

-

Procure full-thickness human or porcine skin.

-

Separate the epidermis from the dermis by heat treatment (60°C for 2 minutes).

-

Cut the epidermal membranes into discs to fit the Franz diffusion cells.

2. Franz Diffusion Cell Setup:

-

Use vertical Franz diffusion cells with a known diffusion area.

-

Fill the receptor compartment with a phosphate-buffered saline (PBS) solution containing a solubility enhancer for lipophilic compounds (e.g., 2% oleth-20).

-

De-gas the receptor fluid to prevent bubble formation.

-

Mount the epidermal membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.

-

Maintain the temperature at 32°C using a circulating water bath.[8]

3. Application of Formulation:

-

Apply a finite dose (e.g., 10 mg/cm²) of the formulation containing this compound and the model drug to the skin surface in the donor compartment.

4. Sampling and Analysis:

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw samples from the receptor compartment.

-

Replenish the receptor compartment with fresh, pre-warmed receptor fluid.

-

Analyze the concentration of the model drug in the samples using a validated HPLC-UV or LC-MS/MS method.

5. Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area over time.

-

Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Experimental workflow for an in vitro skin permeation study.

Protocol 2: ATR-FTIR Analysis of Stratum Corneum Lipid Organization

This protocol details the use of ATR-FTIR spectroscopy to investigate changes in the conformational order of SC lipids.

1. Sample Preparation:

-

Use isolated human or porcine stratum corneum or conduct measurements in vivo on the forearm.

-

Apply the formulation containing this compound to the SC sample and incubate for a defined period.

-

Gently wipe off excess formulation before measurement.

2. ATR-FTIR Measurement:

-

Use an FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

-

Press the SC sample firmly against the ATR crystal.

-

Collect spectra in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio.

3. Spectral Analysis:

-

Focus on the C-H stretching vibration bands: symmetric (ν_s CH₂) around 2850 cm⁻¹ and asymmetric (ν_as CH₂) around 2920 cm⁻¹.[5][6]

-

An increase in the wavenumber of these peaks indicates a decrease in the conformational order of the lipid acyl chains (i.e., fluidization).

-

Analyze the CH₂ scissoring band around 1468 cm⁻¹ to assess changes in lateral packing (orthorhombic vs. hexagonal).

Workflow for ATR-FTIR analysis of stratum corneum lipids.

Protocol 3: Lipidomic Analysis via Tape Stripping and LC-MS/MS

This protocol describes a method to quantify changes in the SC lipid profile, particularly ceramides.

1. Sample Collection:

-

Use adhesive tape discs (e.g., D-Squame) to sequentially strip the stratum corneum from a defined area of skin (in vivo or ex vivo).

-

Pool a consistent number of tape strips (e.g., strips 5-10) for analysis to ensure sampling from a consistent depth of the SC.

2. Lipid Extraction:

-

Place the tape strips in a glass vial.

-

Perform a sequential liquid-liquid extraction using a mixture of chloroform, methanol, and water (Bligh and Dyer method).[9]

-

Add an internal standard cocktail containing deuterated lipid standards for accurate quantification.

-

Evaporate the organic solvent under a stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for injection.

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

-

Employ a suitable chromatographic column (e.g., C18) to separate the different lipid classes and species.

-

Use electrospray ionization (ESI) in positive and negative modes to detect the various lipid species.

-

Develop a multiple reaction monitoring (MRM) method for targeted quantification of specific ceramide subclasses.

4. Data Analysis:

-

Identify and quantify the different lipid species based on their retention times and mass-to-charge ratios (m/z).

-

Normalize the lipid amounts to the amount of protein on the tape strips (determined by a protein assay).

-

Compare the lipid profiles of treated versus untreated skin.

Potential Influence on Cutaneous Signaling Pathways

While direct evidence for this compound is limited, fatty acids and their derivatives are known to act as signaling molecules in the skin. They can activate nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR Activation:

-

PPARs (isoforms α, δ, and γ) are ligand-activated transcription factors that play a key role in regulating lipid metabolism, keratinocyte differentiation, and inflammation.[10][11]

-

Fatty acids, including palmitic acid (a constituent of this compound), are natural ligands for PPARs.[9]

-

Activation of PPARα, in particular, has been shown to stimulate the synthesis of lipids essential for barrier function and to promote the expression of differentiation markers in keratinocytes.[12]

-

It is plausible that this compound, after enzymatic hydrolysis in the skin to palmitic acid and 2-ethylhexanol, could contribute to the pool of fatty acids available to activate PPARs, thereby influencing epidermal homeostasis. Further research is required to confirm this direct link.

References

- 1. Characterization and validation of an in vivo confocal Raman spectroscopy led tri‐method approach in the evaluation of the lip barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TEM Assessments of the Restructuring Effects of an Emollient Cream on the stratum corneum [scirp.org]

- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 4. ATR-FTIR spectroscopy: a chemometric approach for studying the lipid organisation of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular organization of the lipid matrix in intact Stratum corneum using ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emollient molecule effects on the drying stresses in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alterlab.co.id [alterlab.co.id]

- 8. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid synthase mediates high glucose-induced EGFR activation in oral dysplastic keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Volume 58 No 5 page 563 [library.scconline.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure and polymorphism of ethylhexyl palmitate

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ethylhexyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a widely utilized ester in the cosmetic and pharmaceutical industries, exhibits complex solid-state behavior, including polymorphism. This technical guide provides a comprehensive overview of the crystal structure and polymorphic transformations of this compound. While specific crystallographic data for this compound is not extensively available in the public domain, this guide draws upon established knowledge of analogous long-chain esters and wax esters to elucidate its expected polymorphic forms and thermal properties. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), the primary techniques for studying polymorphism, are provided, along with representative data to guide research and development.

Introduction to Polymorphism in Esters

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, known as polymorphs, have the same chemical composition but differ in the arrangement of their molecules in the crystal lattice. Such variations can significantly impact the physicochemical properties of a substance, including its melting point, solubility, stability, and mechanical characteristics. For long-chain esters like this compound, polymorphism is a critical consideration in product formulation and stability.

Long-chain esters and wax esters are known to exhibit three primary polymorphic forms: α, β', and β. These forms differ in their subcell packing, which is the arrangement of the hydrocarbon chains within the crystal lattice.

-

α (alpha) form: This is the least stable polymorph and has a hexagonal subcell packing. It is often the first form to crystallize from the melt and can transform into more stable forms upon heating or over time.

-

β' (beta prime) form: This polymorph has an orthorhombic subcell packing and is intermediate in stability between the α and β forms.

-

β (beta) form: This is the most stable polymorph with a triclinic subcell packing. It has the highest melting point and is the most ordered crystalline form.

The specific polymorphic behavior of an ester is influenced by factors such as the length of the fatty acid and alcohol chains, the degree of branching, and the conditions of crystallization (e.g., cooling rate, solvent).

Expected Crystal Structure and Polymorphism of this compound

This compound (C24H48O2) is the ester of 2-ethylhexyl alcohol and palmitic acid.[1][2] Its branched alkyl chain from the alcohol moiety introduces complexity to its crystal packing compared to linear wax esters. Based on the behavior of similar long-chain esters, this compound is expected to exhibit polymorphism, likely involving the α, β', and β forms.

The initial crystallization from the melt would likely yield the less stable α form, which upon heating would transform to the more stable β' and subsequently the most stable β form before melting. The presence of the branched ethylhexyl group may influence the kinetics of these transformations and the relative stability of the polymorphs.

Quantitative Data

Specific, experimentally determined quantitative data for all polymorphic forms of this compound is scarce in the available literature. However, by analogy with other long-chain esters and wax esters, we can present representative data to guide expectations. The following tables summarize typical thermal properties for the polymorphs of compounds chemically similar to this compound.

Table 1: Representative Thermal Properties of Polymorphs in Long-Chain Esters

| Polymorphic Form | Typical Melting Point (°C) | Typical Enthalpy of Fusion (kJ/mol) |

| α | Lower | Lower |

| β' | Intermediate | Intermediate |

| β | Higher | Higher |

Table 2: Example Thermal Data for a Similar Long-Chain Wax Ester (Cetyl Palmitate)

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| α | ~45-50 | ~130 |

| β' | ~52-56 | ~160 |

| β | ~58-62 | ~190 |

Note: The values in these tables are illustrative and based on data for analogous compounds. Actual values for this compound may differ and would need to be determined experimentally.

Experimental Protocols

The characterization of polymorphism relies heavily on thermal and structural analysis techniques. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are the cornerstones of these investigations.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of fusion and crystallization, providing a fingerprint of the polymorphic forms present.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its melting point (e.g., 80°C). This first heating scan reveals the thermal transitions of the initial sample.

-

Hold the sample at the elevated temperature for a few minutes to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature to observe crystallization behavior.

-

Perform a second heating scan at the same rate as the first to observe the thermal behavior of the recrystallized sample. This scan is often used for analyzing the fundamental polymorphic transitions.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization or solid-solid transition) peaks. Determine the onset temperature, peak temperature (melting point), and the enthalpy of the transition (area under the peak) for each event.

X-ray Diffraction (XRD)

XRD is a non-destructive technique that provides information about the crystal structure, including lattice parameters and polymorphic form. Each crystalline solid has a unique XRD pattern that acts as a fingerprint.

Methodology:

-

Sample Preparation: The sample should be a fine, homogeneous powder to ensure random orientation of the crystallites. If the sample is a solid mass, it should be gently ground using a mortar and pestle.

-

Sample Mounting: The powdered sample is packed into a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.

-

Instrument Setup:

-

Use a diffractometer with a common radiation source, such as Cu Kα (λ = 1.5406 Å).

-

Set the instrument parameters, including the voltage and current for the X-ray tube.

-

-

Data Collection:

-

Scan the sample over a range of 2θ angles (e.g., 2° to 40°). The scanning speed and step size will determine the quality and resolution of the diffraction pattern.

-

-

Data Analysis:

-

The resulting diffractogram is a plot of intensity versus 2θ.

-

Identify the positions (2θ values) and relative intensities of the diffraction peaks.

-

The pattern can be compared to known patterns in databases to identify the polymorphic form. If the crystal structure is unknown, the data can be used for indexing the unit cell and, potentially, for full structure solution.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical investigation into the polymorphism of a material like this compound.

Caption: Workflow for the polymorphic screening of this compound.

Caption: Logical flow of a DSC experiment for polymorphic analysis.

Conclusion

References

Unveiling the Surface and Interfacial Dynamics of Ethylhexyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethylhexyl palmitate, a versatile ester of 2-ethylhexanol and palmitic acid, is a widely utilized ingredient in the cosmetic and pharmaceutical industries, primarily valued for its emollient and solvent properties.[1][2] Its performance in formulations is intrinsically linked to its behavior at surfaces and interfaces. This technical guide provides an in-depth exploration of the surface tension and interfacial properties of this compound, offering key data, detailed experimental protocols for its characterization, and a visual representation of the measurement workflow.

Core Interfacial Properties: Data Synopsis

The ability of this compound to act as a wetting agent and enhance the spreadability of formulations is directly related to its surface tension.[3] While extensive quantitative data on its interfacial properties with various substrates remains proprietary or not widely published, a key parameter has been identified:

| Property | Value | Unit |

| Surface Tension | 31.1 | dyne/cm |

| Interfacial Tension with Water | Not available in public literature | dyne/cm |

| Contact Angle | Not available in public literature | ° (degrees) |

| Critical Micelle Concentration (CMC) | Not applicable/Not available* | mol/L |

*this compound is primarily a non-ionic emollient ester and not a classical surfactant, thus it is not expected to form micelles in aqueous solutions.

Experimental Protocols for Interfacial Property Determination

To empower researchers to conduct their own comprehensive analysis of this compound's interfacial properties, this section details the standard experimental methodologies for measuring surface tension, interfacial tension, and contact angle.

Measurement of Surface and Interfacial Tension

Two primary methods are employed for the precise measurement of surface and interfacial tension: the Du Noüy ring method and the Wilhelmy plate method.

1. Du Noüy Ring Method

This classic technique measures the force required to detach a platinum-iridium ring from the surface or interface of a liquid.

-

Apparatus:

-

Tensiometer (with a torsion wire or electrobalance)

-

Platinum-iridium ring (precisely known dimensions)

-

Sample vessel (glass, with a diameter at least 1.5 times that of the ring)

-

Temperature control unit

-

-

Materials:

-

This compound

-

Distilled or deionized water (for interfacial tension)

-

Cleaning solvents (e.g., acetone, ethanol, distilled water)

-

-

Procedure:

-

Cleaning: Thoroughly clean the platinum-iridium ring and the sample vessel to remove any contaminants. This is typically achieved by rinsing with appropriate solvents and then flaming the ring to a red heat to burn off any residual organic matter.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, often using a certified weight.

-

Sample Preparation: Place the this compound in the sample vessel. For interfacial tension, the denser liquid (typically water) is placed in the vessel first, and then a layer of the less dense this compound is carefully added on top.

-

Measurement:

-

Immerse the ring in the liquid phase.

-

Slowly raise the sample stage, causing the ring to be pulled through the surface/interface.

-

A liquid lamella is formed. The force required to support this lamella increases as the ring is raised.

-

Record the maximum force exerted just before the lamella breaks.

-

-

Calculation: The surface or interfacial tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L * f) where 'f' is a correction factor that accounts for the shape of the liquid meniscus.

-

2. Wilhelmy Plate Method

This method measures the force exerted on a thin platinum plate partially immersed in a liquid.

-

Apparatus:

-

Tensiometer (with a sensitive microbalance)

-

Platinum plate (of known width and thickness)

-

Sample vessel

-

Temperature control unit

-

-

Materials:

-

This compound

-

Distilled or deionized water (for interfacial tension)

-

Cleaning solvents

-

-

Procedure:

-

Cleaning: Clean the platinum plate and sample vessel meticulously.

-

Instrument Calibration: Calibrate the tensiometer.

-

Sample Preparation: Place the liquid in the sample vessel.

-

Measurement:

-

Suspend the platinum plate from the balance.

-

Slowly bring the liquid surface into contact with the plate.

-

The force measured by the balance is a combination of the weight of the plate and the downward pull of the surface tension.

-

The force is recorded at the point of contact.

-

-

Calculation: The surface or interfacial tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ) where F is the measured force, L is the wetted perimeter of the plate (2 * (width + thickness)), and θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle with most liquids is assumed to be zero (cosθ = 1).

-

Measurement of Contact Angle

The contact angle provides a quantitative measure of the wetting of a solid by a liquid. The goniometer is the standard instrument for this measurement.

Goniometer with Sessile Drop Method

-

Apparatus:

-

Goniometer with a high-resolution camera and light source

-

Syringe with a fine needle for dispensing droplets

-

Sample stage

-

Software for image analysis

-

-

Materials:

-

This compound

-

Solid substrates of interest (e.g., glass, polyethylene, artificial skin)

-

Cleaning solvents

-

-

Procedure:

-

Substrate Preparation: Ensure the solid substrate is clean, dry, and free of any contaminants.

-

Sample Placement: Place the substrate on the sample stage of the goniometer.

-

Droplet Deposition: Using the syringe, carefully deposit a small droplet of this compound onto the surface of the substrate.

-

Image Capture: The camera captures a high-resolution profile image of the droplet on the solid surface.

-

Angle Measurement: The software analyzes the image to determine the angle formed at the three-phase contact point (liquid, solid, and vapor). This angle is the contact angle. Multiple measurements at different locations on the substrate are recommended to ensure statistical relevance.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of an experimental procedure to characterize the surface and interfacial properties of a liquid like this compound.

References

In Vitro Toxicological Profile of Ethylhexyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the available in vitro toxicological data for ethylhexyl palmitate. It is important to note that while general safety assessments suggest this compound is safe for cosmetic use, specific quantitative data from in vitro studies on cytotoxicity, genotoxicity, and endocrine disruption are limited in the publicly available scientific literature. Much of the mechanistic data presented is based on structurally related compounds, such as mono(2-ethylhexyl) phthalate (MEHP) and palmitic acid, and should be interpreted with caution as potential, but not confirmed, effects of this compound.

Introduction to this compound

This compound is the ester of 2-ethylhexyl alcohol and palmitic acid, a fatty acid that occurs naturally in plants and animals. It is a commonly used ingredient in cosmetic and personal care products, where it functions as a skin-conditioning agent, emollient, and fragrance fixative. Its widespread use necessitates a thorough understanding of its toxicological profile to ensure consumer safety. This guide focuses on the available in vitro data relevant to its safety assessment.

Cytotoxicity Profile

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Assay Type | Cell Line | Endpoint | Result | Citation |

| MTT Assay | HaCaT, Fibroblasts | IC50 | Data not available | |

| Neutral Red Uptake | HaCaT, Fibroblasts | IC50 | Data not available |

Experimental Protocols

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

-

Cell Seeding: Plate cells (e.g., HaCaT keratinocytes or human dermal fibroblasts) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound (solubilized in a suitable vehicle, with a vehicle control group) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

2.2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Neutral Red Incubation: After the treatment period, replace the medium with a medium containing a non-toxic concentration of neutral red and incubate for approximately 2-3 hours.

-

Washing and Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.

-

Absorbance Reading: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of around 540 nm.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Visualization: General Cytotoxicity Assay Workflow

Caption: General workflow for in vitro cytotoxicity testing.

Genotoxicity Profile

Table 2: Summary of In Vitro Genotoxicity Data for this compound

| Assay Type | Cell Line/Organism | Endpoint | Result | Citation |

| In Vitro Micronucleus Test | Mammalian cells (e.g., CHO, TK6) | Micronuclei formation | Data not available | |

| In Vitro Comet Assay | Mammalian cells (e.g., lymphocytes) | DNA strand breaks | Data not available | |

| Ames Test | Salmonella typhimurium | Gene mutation | Negative | [1] |

Experimental Protocols

3.1. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This test detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

-

Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human lymphocytes). Expose the cells to at least three concentrations of this compound, along with negative and positive controls, for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration. The assay is performed with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.

-

Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Analyze a predetermined number of binucleated cells (e.g., 2000 per concentration) under a microscope for the presence of micronuclei.

-

Data Analysis: Evaluate the frequency of micronucleated cells at each concentration and compare it to the negative control. A dose-dependent and statistically significant increase in micronucleated cells indicates a positive result.

3.2. In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment: Expose a suitable cell suspension (e.g., human lymphocytes or a cultured cell line) to different concentrations of this compound, along with appropriate controls.

-

Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming a "comet tail."

-